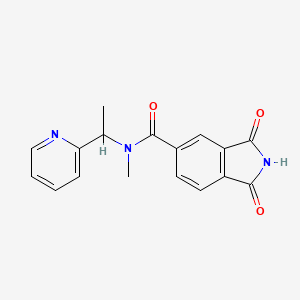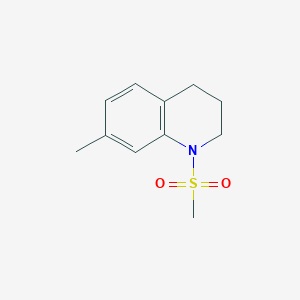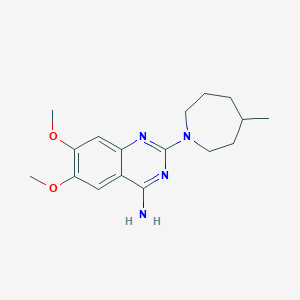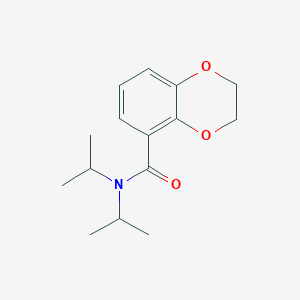
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide, also known as MI-2, is a small molecule inhibitor that targets the MALT1 paracaspase. MALT1 is a protease that is essential for the activation of the NF-κB pathway, which plays a critical role in immune response and inflammation. MI-2 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
作用機序
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide targets the MALT1 paracaspase, which is essential for the activation of the NF-κB pathway. The NF-κB pathway plays a critical role in immune response and inflammation. By inhibiting MALT1, this compound prevents the activation of the NF-κB pathway, leading to reduced inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In immune cells, this compound reduces inflammation and inhibits immune response. This compound has also been shown to have potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide has several advantages and limitations for lab experiments. One advantage is its specificity for the MALT1 paracaspase, which allows for targeted inhibition of the NF-κB pathway. This compound also has a relatively low toxicity profile, making it suitable for in vivo studies. However, this compound can be difficult to synthesize and purify, which can limit its availability for research studies.
将来の方向性
There are several future directions for research on N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide. One potential application is in the treatment of cancer, particularly lymphoma, leukemia, and multiple myeloma. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in these conditions. This compound also has potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Future studies should investigate the efficacy and safety of this compound in these conditions. Additionally, further research is needed to optimize the synthesis and purification of this compound, which could increase its availability for research studies.
合成法
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis involves the use of reagents such as N-methylisatoic anhydride, 2-bromoethylpyridine, and sodium hydride. The final product is purified through recrystallization and column chromatography.
科学的研究の応用
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including lymphoma, leukemia, and multiple myeloma. This compound has also been shown to have anti-inflammatory effects and has potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-methyl-1,3-dioxo-N-(1-pyridin-2-ylethyl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10(14-5-3-4-8-18-14)20(2)17(23)11-6-7-12-13(9-11)16(22)19-15(12)21/h3-10H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZREOIJOXUBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)C(=O)C2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-morpholin-4-ylbutan-2-yl)acetamide](/img/structure/B7562362.png)
![Methyl 1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-2-carboxylate](/img/structure/B7562366.png)

![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7562372.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine](/img/structure/B7562377.png)
![4-(5,7-Dihydrobenzo[d][2]benzazepine-6-carbonyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B7562382.png)
![4-methoxy-N-[2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide](/img/structure/B7562391.png)
![N-benzyl-3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-methylpropanamide](/img/structure/B7562398.png)
![3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole](/img/structure/B7562403.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
![(3-Aminopyrazin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7562424.png)

![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
